![molecular formula C13H9N3O2S B3053334 5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 53215-61-5](/img/structure/B3053334.png)
5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Overview
Description
5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as IDPD, is a heterocyclic compound with potential use in scientific research. It has been studied for its potential as an anticancer agent, as well as for its effects on cellular signaling pathways.
Scientific Research Applications
Colorimetric Sensor for Anions
The compound has been used as a colorimetric sensor for anions . Specifically, sensor 2, one of the 5-(1H-indol-3-yl)-pyrazolyl derivatives, shows a drastic change in absorption spectrum (around 335 nm) and color (from colorless to blue) upon the addition of F− ion due to the deprotonation of indole –NH proton .
Recognition of F− and CN− Ions
Sensor 4, another derivative, recognizes F− and CN− ions by a deprotonation mechanism, resulting in a visible color change of the solution .
Binding with Multiple Ions
In contrast to sensors 2 and 4, sensor 3 binds with F−, CN−, H2PO4−, AcO−, and PhCOO− ions exploiting hydrogen-bonding interaction. This results in the shifting of the absorption band to a longer wavelength and subsequent color change of the solution .
Recognition of F− Ion
Compound 5 recognizes F− without any visual color change. Its binding is studied by 1H NMR titration to acquire important information about the nature of binding between F− and 5 .
Development of Chemosensors
The compound has been used in the development of chemosensors for recognition and sensing of anions. This is a fast-growing and demanding area for chemists due to their profound applications in chemical, biological, and environmental processes .
Biological Activity and Protein Kinase C Inhibitors
Compounds containing indole, such as bisindolylmaleimides and indolocarbazoles, show biological activity and work as protein kinase C inhibitors .
properties
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-11-9(12(18)16-13(19)15-11)5-7-6-14-10-4-2-1-3-8(7)10/h1-6H,(H3,15,16,17,18,19)/b7-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNZTFWQMZGNCI-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=S)NC3=O)O)C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(NC(=S)NC3=O)O)/C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418868 | |
Record name | MLS002695020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53215-61-5 | |
Record name | MLS002695020 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002695020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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